Sodium 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Electrochemistry:

- Supporting electrolyte: NaTS can act as a supporting electrolyte in electrochemical processes. It helps conduct electricity in solutions containing other dissolved materials, such as during the electrodeposition of conductive polymers like polypyrrole []. This allows researchers to study and develop new materials for batteries, sensors, and other electronic devices.

Material Science:

- Solute for studying resin performance: Researchers use NaTS as a solute to evaluate the performance of ion-exchange resins. By observing how NaTS interacts with the resin, scientists can gain insights into the resin's capacity, selectivity, and other properties relevant for various applications, such as water purification and separation processes [].

Other potential applications:

Sodium p-toluenesulfonate (p-TsNa) is an organic compound with the formula CH₃C₆H₄SO₃Na. It appears as a white, crystalline solid that is highly soluble in water []. It is primarily produced through the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide []. p-TsNa finds use in various scientific research applications due to its unique properties (discussed later).

Molecular Structure Analysis

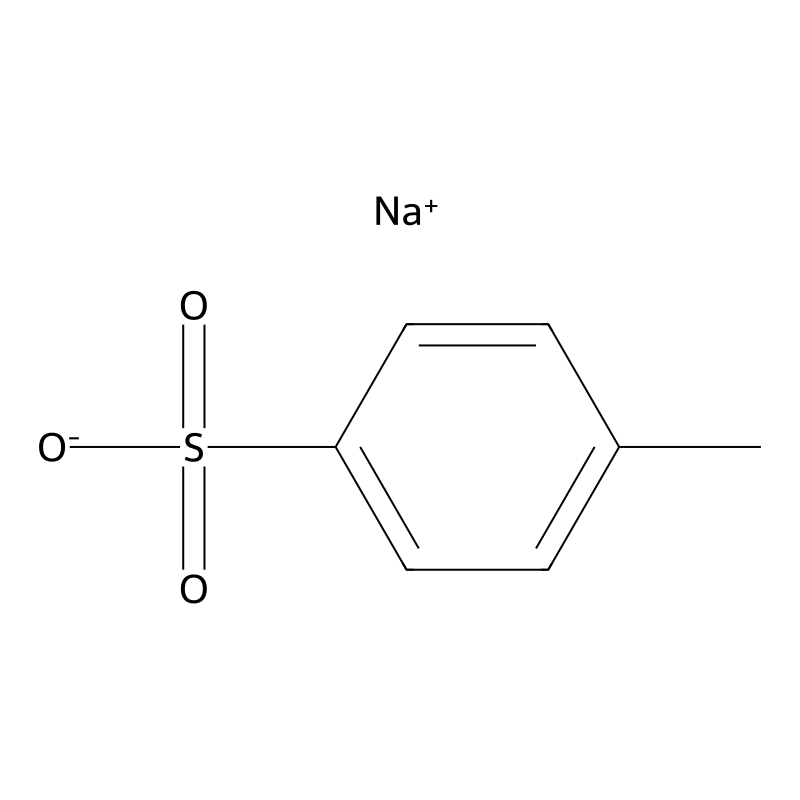

The p-TsNa molecule possesses a characteristic structure with several key features (Figure 1):

- Aromatic ring: The core structure consists of a benzene ring (C₆H₆) with a methyl group (CH₃) attached at the para (p) position, signifying its placement opposite the sulfonate group.

- Sulfonate group (SO₃Na): This functional group, attached to the aromatic ring, is responsible for the water solubility of the molecule. The negatively charged sulfonate group readily interacts with water molecules through hydrogen bonding [].

- Sodium cation (Na⁺): The positive sodium ion balances the negative charge of the sulfonate group, making p-TsNa an ionic compound.

Figure 1: Molecular Structure of Sodium p-toluenesulfonate [].

Chemical Reactions Analysis

Synthesis:

As mentioned earlier, the primary synthesis route for p-TsNa involves the neutralization reaction between p-toluenesulfonic acid and sodium hydroxide:

C₆H₄CH₃SO₃H (aq) + NaOH (aq) → CH₃C₆H₄SO₃Na (aq) + H₂O (l) []

Decomposition:

Under strong base conditions (e.g., concentrated NaOH), p-TsNa can undergo desulfonation, leading to the formation of p-cresol (4-methylphenol) after acid workup.

CH₃C₆H₄SO₃Na + 2 NaOH (aq) → CH₃C₆H₄OH (aq) + Na₂SO₃ (aq) + H₂O (l)

Other Relevant Reactions:

p-TsNa can serve as a precursor for various organic syntheses. For instance, it can be employed as an alkylating agent in reactions with suitable substrates.

Physical And Chemical Properties Analysis

- Molecular Formula: C₇H₇NaO₃S

- Molar Mass: 194.18 g/mol []

- Appearance: White, crystalline solid []

- Melting Point: > 300 °C (at 1013 hPa) (decomposition may occur before reaching this temperature)

- Boiling Point: Estimated at 533 °C (decomposition likely)

- Solubility: Highly soluble in water (> 250 g/L at 20 °C)

- Stability: Stable under normal storage conditions.

Mechanism of Action (Not Applicable)

p-TsNa primarily functions as a salt and does not exhibit a specific biological mechanism of action in scientific research.

While generally considered a low-hazard material, some caution should be exercised when handling p-TsNa:

- Skin and eye irritant: Direct contact may cause irritation. Standard laboratory practices for handling chemicals, including wearing gloves and safety glasses, are recommended.

- Dust inhalation: Inhalation of dust particles can irritate the respiratory tract. Use appropriate respiratory protection if airborne dust is a concern.

- Desulfonation: When heated in a strong base, sodium p-toluenesulfonate undergoes desulfonation, yielding p-cresol after acid workup .

- Alkylation Reactions: It serves as an alkylating agent in organic synthesis, facilitating the introduction of alkyl groups into various substrates .

- Hydrotropic Effects: Sodium p-toluenesulfonate enhances the solubility of poorly soluble compounds through hydrotropic action, which is significant in formulations involving surfactants .

Sodium p-toluenesulfonate exhibits low toxicity and has been studied for its biological effects. It is readily biodegradable under aerobic conditions, with a biodegradability rate of approximately 93% within three weeks . The compound has shown minimal potential for bioaccumulation, indicated by its low log Kow value of -2.40, suggesting that it does not significantly accumulate in living organisms .

The primary synthesis method for sodium p-toluenesulfonate involves:

- Neutralization Reaction:

- Reacting p-toluenesulfonic acid with sodium hydroxide.

- The reaction produces sodium p-toluenesulfonate and water.

This method is efficient and widely used in industrial applications due to its straightforward process and high yield .

Sodium p-toluenesulfonate has diverse applications across various fields:

Research on sodium p-toluenesulfonate has focused on its interactions with surfactants. For example, studies have demonstrated that it modifies the cloud point and critical micelle concentration of nonionic surfactants, affecting their solubilization properties . The interactions are complex and depend on concentration; at lower concentrations, sodium p-toluenesulfonate interacts with micelles, while at higher concentrations, it may form aggregates that influence surfactant behavior.

Sodium p-toluenesulfonate belongs to a broader category of sulfonates. Here are some similar compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Sodium benzenesulfonate | C6H5NaO3S | More soluble in water than sodium p-toluenesulfonate |

| Sodium xylensulfonate | C8H9NaO3S | Exhibits different hydrotropic effects compared to sodium p-toluenesulfonate |

| Sodium cumenesulfonate | C9H10NaO3S | Used primarily in industrial applications |

| Sodium tosylate | C7H7NaO3S | Often utilized as a leaving group in organic synthesis |

| Sodium paratoluene sulfonate | C7H7NaO3S | Isomeric form with similar properties but different reactivity |

Sodium p-toluenesulfonate's unique position arises from its specific hydrotropic effects and its role as an effective alkylating agent, making it valuable in both laboratory and industrial settings. Its low toxicity profile further distinguishes it from other sulfonates that may pose greater environmental or health risks.

The synthesis of sodium p-toluenesulfonate (NaPTS) begins with the sulfonation of toluene, an electrophilic aromatic substitution reaction. Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) serves as the sulfonating agent, generating the active electrophile HSO₃⁺ in the presence of concentrated sulfuric acid. The methyl group on toluene directs incoming electrophiles to the para position due to its electron-donating nature, resulting in preferential formation of p-toluenesulfonic acid (PTSA).

Molecular orbital studies reveal a multi-step mechanism:

- π-Complex Formation: Toluene forms a transient π-complex with SO₃, stabilizing the electrophile near the aromatic ring.

- Wheland Intermediate: The electrophile attacks the para position, creating a carbocation intermediate stabilized by resonance.

- Deprotonation: A base (e.g., HSO₄⁻) abstracts a proton, restoring aromaticity and yielding PTSA.

Regioselectivity exceeds 95% under optimized conditions due to steric and electronic effects. Kinetic studies show reaction rates depend on SO₃ concentration and temperature, with optimal yields achieved at 100–110°C.

Catalytic Systems for Regioselective p-Toluenesulfonic Acid Synthesis

Catalytic systems for PTSA synthesis prioritize acid strength and reusability. Key catalysts include:

| Catalyst System | Temperature Range (°C) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| Concentrated H₂SO₄ | 100–110 | 92–95 | 85–90 |

| Fuming H₂SO₄ (20% SO₃) | 80–90 | 97–99 | 90–95 |

| Heterogeneous SO₃/SiO₂ | 120–130 | 94–96 | 88–92 |

Fuming sulfuric acid enhances regioselectivity by increasing SO₃ availability, reducing side products like ortho-isomers. Recent advances employ recyclable Brønsted acids (e.g., immobilized sulfonic acids on mesoporous silica) to minimize waste. For industrial scalability, continuous-flow reactors with mixed acid systems (H₂SO₄ + SO₃) achieve 98% conversion in 2–3 hours.

Crystallization Techniques for High-Purity NaPTS Isolation

Crystallization is critical for isolating NaPTS with >99% purity. Common methods include:

- Salting-Out: Adding NaCl to aqueous PTSA solutions reduces solubility, precipitating NaPTS. Optimal NaCl concentration is 20–25% (w/w), yielding 85–90% recovery.

- Solvent Antisolvent Crystallization: Mixing PTSA solutions with ethanol or methanol induces rapid nucleation. Ethanol-water (1:3 v/v) systems produce needle-like crystals with 93–96% purity.

- Temperature-Controlled Recrystallization: Cooling hot saturated solutions from 80°C to 5°C over 4 hours yields monoclinic crystals (99.5% purity).

Post-crystallization, azeotropic drying with toluene removes residual water, preventing hydrate formation. Industrial processes often combine these methods; for example, salting-out followed by ethanol washing reduces sodium chloride contamination to <0.1%.

Industrial-Scale Process Design and Yield Enhancement Strategies

Industrial production of NaPTS involves four stages:

- Sulfonation: Toluene and oleum react in jacketed reactors at 90–100°C for 4–6 hours, achieving 95–98% conversion.

- Neutralization: PTSA is neutralized with NaOH (20–25% w/v) under controlled pH (7.5–8.5) to prevent over-salinization.

- Crystallization: Multi-stage cooling crystallizers separate NaPTS, with mother liquor recycled to minimize waste.

- Drying: Fluidized-bed dryers reduce moisture content to <0.5%.

Yield optimization strategies include:

- Byproduct Recycling: Unreacted toluene is distilled and reused, reducing raw material costs by 15–20%.

- Process Intensification: Continuous reactors with inline pH monitoring reduce batch times by 30%.

- Energy Integration: Waste heat from sulfonation drives crystallization, cutting energy use by 25%.

Recent innovations, such as microwave-assisted sulfonation, reduce reaction times to 1–2 hours while maintaining 97% yield.

Nucleophilic Substitution Reactions Facilitated by Sulfonate Anions

The sulfonate anion in sodium p-toluenesulfonate acts as an excellent leaving group in nucleophilic substitution reactions. Its stability arises from resonance delocalization across the sulfonate group, which lowers the energy barrier for dissociation. In SN2 reactions, the tosylate group (OTs) departs as a stable anion, enabling efficient bimolecular displacement. For example, the reaction of butyl p-toluenesulfonate with hydroxide ions proceeds via a backside attack mechanism, yielding butanol and regenerating the sulfonate anion [4].

In SN1 reactions, the leaving group’s ability to stabilize the transition state is critical. Solvolysis studies of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate in methanol or 2,2,2-trifluoroethanol (TFE) demonstrated minimal anchimeric assistance, indicating that the sulfonate group’s departure dominates the rate-determining step [5]. The resulting carbocation intermediate subsequently undergoes nucleophilic capture or rearrangement, depending on reaction conditions.

Table 1: Comparative Reaction Rates of Tosylate Esters in SN1 Solvolysis

| Substrate | Solvent | Rate Constant (s-1) |

|---|---|---|

| Cycloheptyl tosylate | TFE | 1.2 × 10-4 |

| 2-Bicyclo[3.2.2]nonyl tosylate | TFE | 1.3 × 10-4 |

The near-identical rates for cycloheptyl and bicyclic tosylates underscore the sulfonate group’s consistent leaving ability, irrespective of substrate strain [5].

Role in Acid-Catalyzed Rearrangement Processes

Sodium p-toluenesulfonate participates indirectly in acid-catalyzed rearrangements by generating p-toluenesulfonic acid (PTSA) under acidic conditions. For instance, heating NaPTS in strongly basic media induces desulfonation, producing p-cresol through a concerted elimination mechanism [1]. This transformation highlights the sulfonate group’s lability under extreme pH conditions.

In carbocation rearrangements, the tosylate group’s departure generates intermediates that undergo structural reorganization. A study on [1-13C]-2-bicyclo[3.2.2]nonyl tosylate revealed that the resulting carbocation undergoes 1,3-hydride shifts, leading to exo-2-substituted bicyclo[3.3.1]nonane derivatives [5]. Such rearrangements are thermodynamically driven, favoring tertiary carbocation stability over secondary intermediates.

Hydrogen Bonding Networks in Molecular Complexation

The sulfonate group in NaPTS engages in robust hydrogen-bonding interactions, enabling the formation of supramolecular architectures. In the crystal structure of 2-amino-4,6-dimethoxypyrimidin-1-ium p-toluenesulfonate, the sulfonate oxygen atoms form dual N–H···O hydrogen bonds with the pyrimidinium cation, creating a cyclic R22(8) motif [6]. These interactions propagate into a 2D network via additional C–H···O bonds and π-stacking interactions (Fig. 1).

Figure 1: Hydrogen-Bonded Network in NaPTS Complexes

- R22(8) motif: Links sulfonate O3/O4 to pyrimidinium N1 and NH2.

- C–H···π interaction: Stabilizes layers (distance: 3.78 Å, angle: 145°) [6].

Such motifs are critical in pharmaceutical crystallization, where sulfonate anions mimic carboxylate binding patterns in drug-receptor interactions [6].

Solvent Effects on Reaction Pathways in Sulfonate Systems

Solvent polarity profoundly influences NaPTS’s reactivity. In aqueous systems, the sulfonate group’s hydrophilicity enhances solubility, facilitating ionic reactions. Conversely, in aprotic solvents like dimethylformamide (DMF), NaPTS exhibits reduced solubility, favoring heterogeneous reaction conditions.

Hydrotropes such as sodium xylenesulfonate (NaXS) modulate solubility for hydrophobic substrates. For example, NaXS increases 4-hydroxy-TEMPO’s aqueous solubility from 1.18 M to 1.99 M but decreases anthraquinone-2,7-disulfonic acid (AQDS) solubility due to competitive ion pairing [7]. This solvent-dependent behavior is summarized in Table 2.

Table 2: Hydrotrope Effects on Solubility of Redox-Active Compounds

| Compound | Hydrotrope (20 wt%) | Solubility (M) |

|---|---|---|

| 4-OH-TEMPO | None | 1.18 |

| 4-OH-TEMPO | NaXS | 1.99 |

| AQDS | None | 0.83 |

| AQDS | NaXS | 0.39 |

Proline, another hydrotrope, exhibits opposing trends, enhancing AQDS solubility to 1.05 M while reducing 4-OH-TEMPO’s solubility [7]. These solvent-additive interactions underscore the need for tailored reaction media in sulfonate chemistry.

The quantum mechanical investigation of sulfonate-water interactions represents a cornerstone of computational research on sodium p-toluenesulfonate (NaPTS). Density functional theory (DFT) calculations have been extensively employed to understand the fundamental nature of these interactions at the molecular level [1] [2] [3]. The most commonly utilized functional for these studies is B3LYP, combined with basis sets ranging from 6-31G(d,p) to 6-311+G(d,p), which provide an optimal balance between computational efficiency and accuracy [4] [5].

The electrostatic interactions between the sulfonate anion and water molecules have been characterized through detailed analysis of hydrogen bonding patterns. Computational studies reveal that the sulfonate group forms strong hydrogen bonds with surrounding water molecules, with the oxygen atoms of the sulfonate group acting as hydrogen bond acceptors [6] [7]. The strength of these interactions has been quantified through various approaches, including natural bond orbital (NBO) analysis and atoms in molecules (AIM) theory, which demonstrate that the sulfonate-water hydrogen bonds are significantly stronger than typical water-water hydrogen bonds [6].

Polarizable continuum model (PCM) calculations have been instrumental in understanding the solvent effects on the electronic structure of the p-toluenesulfonate anion [1] [8]. These studies show that the aqueous environment significantly stabilizes the sulfonate anion through favorable electrostatic interactions with the solvent continuum. The calculated solvation energies indicate that the high solubility of NaPTS in water is primarily due to these strong electrostatic interactions between the ionic species and the polar solvent [9] [10].

Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the electronic excitation properties of the p-toluenesulfonate anion and its complexes with water [1] [8]. These studies reveal that the lowest-energy electronic transitions are primarily localized on the aromatic ring system, with minimal contribution from the sulfonate group. The calculated absorption spectra show good agreement with experimental UV-vis measurements, validating the computational approach [4] [11].

Molecular Dynamics Simulations of Hydrotropic Aggregation

Molecular dynamics simulations have provided crucial insights into the aggregation behavior of sodium p-toluenesulfonate in aqueous solutions. These simulations typically employ the OPLS-AA force field for organic molecules and the SPC/E or TIP3P models for water, providing a reliable framework for studying the dynamic behavior of hydrotropic systems [12] [13] [14] [15].

The simulation studies reveal that NaPTS molecules undergo significant aggregation in aqueous solution, forming loose clusters that are structurally distinct from conventional micelles [14] [15]. The aggregation process is characterized by the formation of small clusters at low concentrations, followed by the growth and merging of these clusters as the concentration increases above the minimum hydrotrope concentration [16] [17]. The radial distribution functions calculated from these simulations show that the aggregation is primarily driven by favorable interactions between the aromatic rings of adjacent p-toluenesulfonate molecules [15].

Potential of mean force (PMF) calculations have been used to quantify the thermodynamics of the aggregation process. These studies demonstrate that the formation of hydrotropic aggregates is thermodynamically favorable, with the free energy minimum corresponding to the preferred intermolecular separation within the aggregates [13] [18]. The calculated association constants are in good agreement with experimental values, confirming the reliability of the simulation approach [15].

The role of water structure in the aggregation process has been extensively investigated through analysis of hydrogen bonding networks and water density distributions [16] [17]. The simulations reveal that water molecules play a crucial role in stabilizing the hydrotropic aggregates through the formation of bridging hydrogen bonds between sulfonate groups of adjacent molecules. The restoration of water-water hydrogen bonds, disrupted by the presence of the hydrotrope molecules, is identified as a key driving force for the aggregation process [17].

Density Functional Theory Studies on Reaction Transition States

DFT calculations have been extensively employed to investigate the reaction mechanisms and transition states involving p-toluenesulfonate derivatives. These studies have focused on various reaction pathways, including nucleophilic substitution reactions, proton transfer processes, and complex formation reactions [5] [19] [20].

The investigation of nucleophilic substitution reactions involving p-toluenesulfonate esters has revealed important mechanistic details. DFT calculations show that these reactions typically proceed through an associative mechanism, characterized by the formation of a transition state with significant bonding to both the nucleophile and the leaving group [5] [20]. The calculated activation barriers for these reactions are in good agreement with experimental kinetic data, supporting the validity of the computational approach [19].

Proton transfer reactions involving the p-toluenesulfonate anion have been studied using DFT methods to understand the acid-base behavior of these systems. The calculations reveal that proton transfer from acids to the sulfonate oxygen atoms occurs through low-energy transition states, explaining the strong basic character of the sulfonate group [5] [21]. The intrinsic reaction coordinate (IRC) calculations confirm that these proton transfer processes are concerted, without the formation of stable intermediates [19].

The catalytic role of p-toluenesulfonic acid in various organic reactions has been investigated through DFT calculations of the complete reaction pathways. These studies demonstrate that the acid catalyst facilitates reactions by lowering the activation barriers for key bond-forming and bond-breaking steps [22] [20]. The calculated energy profiles show that the presence of the tosylate counterion can significantly influence the reaction mechanism, particularly in reactions involving charged intermediates [23].

Charge Distribution Analysis in Ionic Complexes

The charge distribution in ionic complexes containing the p-toluenesulfonate anion has been thoroughly investigated using various quantum chemical methods. Natural population analysis (NPA) calculations reveal that the negative charge is primarily localized on the oxygen atoms of the sulfonate group, with minimal charge density on the aromatic ring system [3] [4] [24]. This charge distribution pattern is consistent with the strong hydrogen bonding ability of the sulfonate group and its high solubility in polar solvents [10].

Electrostatic potential surface calculations have been used to visualize the charge distribution in p-toluenesulfonate complexes. These studies show that the sulfonate group creates a region of highly negative electrostatic potential, which is responsible for the strong binding of cations and the formation of ion pairs [4] [24]. The calculated electrostatic potential maps are in excellent agreement with experimental binding constants for various cations, confirming the accuracy of the computational approach [25].

The analysis of charge distribution in metal-p-toluenesulfonate complexes has revealed important insights into the bonding mechanism. DFT calculations show that the metal-sulfonate interaction is predominantly electrostatic in nature, with minimal covalent character [8] [25]. The calculated bond orders and electron density distributions confirm that the bonding is primarily ionic, with the metal cation interacting with the negatively charged oxygen atoms of the sulfonate group [24].

Charge transfer analysis in p-toluenesulfonate complexes has been investigated using various computational methods, including natural bond orbital (NBO) analysis and charge decomposition analysis (CDA). These studies reveal that charge transfer from the sulfonate anion to electron-accepting species is minimal, indicating that the sulfonate group maintains its ionic character even in strongly interacting complexes [3] [4]. The calculated charge transfer energies are consistent with experimental observations of the chemical stability of p-toluenesulfonate salts [10].

Physical Description

DryPowder; Liquid

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 309 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 267 of 309 companies with hazard statement code(s):;

H315 (73.03%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

657-84-1

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Surfactant; Hydrotrope

General Manufacturing Information

Benzenesulfonic acid, methyl-, sodium salt (1:1): ACTIVE